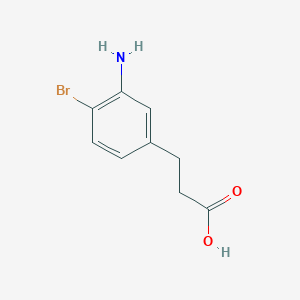

3-(3-Amino-4-bromophenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-amino-4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZXCVUOUYMMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648617 | |

| Record name | 3-(3-Amino-4-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116530-55-3 | |

| Record name | 3-(3-Amino-4-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-(3-Amino-4-bromophenyl)propanoic acid

This guide details the strategic synthesis of 3-(3-Amino-4-bromophenyl)propanoic acid , a critical scaffold in medicinal chemistry often employed in the development of integrin antagonists, peptidomimetics, and radioligands.

Unlike the common

Part 1: Strategic Retrosynthesis & Pathway Design

The synthesis hinges on the orthogonal introduction of the amino and bromo functionalities. A direct bromination of the amino-arene is prone to over-bromination or regiochemical scrambling. Therefore, the most robust route utilizes a Nitration-Reduction sequence on a pre-brominated scaffold.

Retrosynthetic Analysis

-

Target: 3-(3-Amino-4-bromophenyl)propanoic acid.

-

Disconnection 1 (Functional Group Interconversion): The amino group is derived from a nitro group via chemoselective reduction (avoiding hydrodebromination).

-

Precursor: 3-(4-Bromo-3-nitrophenyl)propanoic acid.

-

-

Disconnection 2 (C-N Bond Formation): The nitro group is introduced via Electrophilic Aromatic Substitution (EAS).

-

Precursor: 3-(4-Bromophenyl)propanoic acid (Commercially Available, CAS: 1643-30-7).[1]

-

The Regioselectivity Challenge

Nitration of 3-(4-bromophenyl)propanoic acid presents a directing group conflict:

-

Alkyl Group (Position 1): Activates ortho (Positions 2, 6) and para (Position 4 - Blocked).

-

Bromo Group (Position 4): Deactivates but directs ortho (Positions 3, 5).

While alkyl groups are generally stronger activators than halogens (favoring Position 2), the steric bulk of the propanoic acid chain and the specific electronic environment of 4-bromoalkylbenzenes often allow for significant nitration at Position 3 (ortho to Bromine). The synthesis strategy relies on this competition, followed by a rigorous purification step to isolate the desired 3-nitro isomer.

Part 2: Visualizing the Synthesis Workflow

Caption: Flowchart illustrating the critical path from commercial starting material to the target amino-acid, highlighting the isomer separation checkpoint.

Part 3: Detailed Experimental Protocols

Step 1: Regioselective Nitration

This step introduces the nitrogen source. Temperature control is critical to minimize dinitration and oxidative degradation.

-

Reagents: 3-(4-Bromophenyl)propanoic acid (1.0 eq), Fuming Nitric Acid (HNO

, 1.1 eq), Concentrated Sulfuric Acid (H -

Equipment: 3-neck round bottom flask, internal thermometer, addition funnel, ice-salt bath.

Procedure:

-

Dissolution: Charge the flask with 3-(4-bromophenyl)propanoic acid (e.g., 10.0 g, 43.6 mmol) and concentrated H

SO -

Cooling: Cool the solution to -5°C to 0°C using an ice-salt bath.

-

Nitration: Add fuming HNO

(2.0 mL, ~48 mmol) dropwise over 30 minutes. Critical: Maintain internal temperature below 5°C. Exotherms will degrade regioselectivity. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C over 2 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or HPLC.

-

Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The crude product will precipitate as a gummy solid.

-

Workup: Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na

SO

Purification (The Critical Checkpoint): The crude residue contains both the 3-nitro (target) and 2-nitro (impurity) isomers.

-

Method: Recrystallization from Ethanol/Water (9:1) often enriches the desired 3-nitro isomer due to its higher symmetry and melting point.

-

Alternative: If separation is poor, use Flash Column Chromatography (SiO

, Gradient: 0-10% MeOH in DCM). -

Target Specs: 3-(4-Bromo-3-nitrophenyl)propanoic acid. Yellow solid. Yield: ~40-50% (isolated).

Step 2: Chemoselective Reduction (Bechamp Conditions)

Catalytic hydrogenation (H

-

Reagents: 3-(4-Bromo-3-nitrophenyl)propanoic acid (1.0 eq), Iron Powder (325 mesh, 5.0 eq), Ammonium Chloride (NH

Cl, 0.5 eq) or Acetic Acid (catalytic), Ethanol/Water (4:1).

Procedure:

-

Setup: Suspend the nitro compound (e.g., 5.0 g) in Ethanol (50 mL) and Water (12 mL). Add Iron powder (5.1 g) and NH

Cl (0.5 g). -

Reflux: Heat the mixture to vigorous reflux (80°C) with mechanical stirring (magnetic stirring may fail due to iron clumping).

-

Monitoring: Reaction is usually complete within 2-4 hours. The yellow color of the nitro compound should fade to a dull grey/brown slurry.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate to remove ethanol. Adjust the pH of the remaining aqueous solution to ~5-6 with dilute HCl or NaHCO

to precipitate the zwitterionic amino acid. -

Final Purification: Recrystallize from water or isopropanol.

Part 4: Analytical Characterization & Data

| Parameter | Specification | Notes |

| Appearance | Off-white to beige powder | Oxidizes slightly in air; store under inert gas. |

| MW | 244.09 g/mol | Formula: C |

| (DMSO-d | ||

| MS (ESI) | [M+H] | Characteristic 1:1 bromine isotope pattern. |

| Melting Point | 135 - 140°C (dec) | Depends on purity and hydration state. |

Key NMR Diagnostic:

-

Regiochemistry Confirmation: The coupling patterns in the aromatic region are definitive.

-

3-Amino-4-bromo (Target): You should see an ABX system or similar. H2 (between alkyl and amine) appears as a singlet (or fine doublet). H5 (ortho to Br) is a doublet. H6 is a doublet.

-

2-Amino-4-bromo (Impurity): The splitting pattern will differ significantly due to the symmetry changes.

-

Part 5: Safety & Handling

-

Brominated Compounds: Aryl bromides can be persistent in the environment. All waste streams must be segregated for halogenated waste disposal.

-

Nitration Risks: The nitration step involves strong oxidizers. Ensure the temperature never exceeds 10°C during addition to prevent thermal runaway. The intermediate nitro-bromide is potentially shock-sensitive if dry; keep damp or handle with care.

-

Iron Waste: The iron sludge from reduction is pyrophoric when dry. Keep wet and dispose of in specific metal waste containers.

References

-

Starting Material Properties: PubChem. 3-(4-Bromophenyl)propanoic acid.[2] National Library of Medicine. [Link]

- Nitration Methodology: Schofield, K. Aromatic Nitration. Cambridge University Press.

-

Chemoselective Reduction: Reduction of Nitroarenes to Anilines. Organic Chemistry Portal. [Link]

Sources

Spectroscopic Characterization of 3-(3-Amino-4-bromophenyl)propanoic Acid: A Technical Guide

Introduction

3-(3-Amino-4-bromophenyl)propanoic acid is a substituted aromatic amino acid derivative with potential applications in medicinal chemistry and drug development as a building block for more complex molecules. Its structural features, including a bromine atom, an amino group, and a propanoic acid side chain, offer multiple points for chemical modification. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream products.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-(3-Amino-4-bromophenyl)propanoic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in the public domain, this guide will leverage data from closely related compounds and foundational spectroscopic principles to provide a detailed and predictive analysis for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(3-Amino-4-bromophenyl)propanoic acid, both ¹H and ¹³C NMR will provide critical information about the number and connectivity of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the propanoic acid side chain. The chemical shifts are influenced by the electronic effects of the amino and bromo substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~7.3 | d | ~2.0 | This proton is ortho to the bromine and meta to the amino group, leading to a downfield shift. It will be split by H-6. |

| H-5 | ~6.8 | d | ~8.0 | This proton is ortho to the amino group and meta to the bromine, resulting in an upfield shift. It will be split by H-6. |

| H-6 | ~6.6 | dd | ~8.0, ~2.0 | This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets. |

| -CH(NH₂)- | ~4.0 - 4.5 | t | ~7.0 | The methine proton is adjacent to the electron-withdrawing amino group and the aromatic ring, shifting it downfield. It will be split by the adjacent -CH₂- group. |

| -CH₂-COOH | ~2.5 - 2.8 | d | ~7.0 | These methylene protons are adjacent to the carboxylic acid group and will be split by the methine proton. |

| -NH₂ | ~3.5 - 5.0 | br s | - | The chemical shift of the amino protons is variable and depends on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange. |

| -COOH | ~10.0 - 12.0 | br s | - | The carboxylic acid proton is highly deshielded and appears as a broad singlet at a very downfield chemical shift. |

Note: Predicted chemical shifts are based on the analysis of similar compounds such as 4-bromoaniline and 3-(p-aminophenyl)propionic acid[1][2]. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, all nine carbon atoms are expected to be chemically non-equivalent and should produce nine distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~175 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| C-1 (C-Ar) | ~140 - 145 | The aromatic carbon attached to the propanoic acid side chain. |

| C-3 (C-NH₂) | ~145 - 150 | The aromatic carbon attached to the amino group is deshielded. |

| C-4 (C-Br) | ~110 - 115 | The aromatic carbon attached to the bromine atom is shielded by the halogen. |

| C-2, C-5, C-6 | ~115 - 135 | The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the substituents. |

| -CH(NH₂) | ~50 - 55 | The methine carbon is attached to the nitrogen atom. |

| -CH₂- | ~35 - 40 | The methylene carbon of the propanoic acid side chain. |

Note: Predicted chemical shifts are based on the analysis of propanoic acid and substituted benzene derivatives[3][4].

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Dissolve 5-10 mg of 3-(3-Amino-4-bromophenyl)propanoic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids and amines as it can solubilize the compound and allow for the observation of exchangeable protons.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 3-(3-Amino-4-bromophenyl)propanoic acid will show characteristic absorption bands for the O-H and N-H bonds of the carboxylic acid and amino groups, respectively, as well as the C=O of the carboxylic acid and vibrations of the aromatic ring.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong | Stretching |

| N-H (Amine) | 3300-3500 | Medium | Stretching (two bands for -NH₂) |

| C-H (Aromatic) | 3000-3100 | Medium | Stretching |

| C-H (Aliphatic) | 2850-2960 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | Stretching |

| C=C (Aromatic) | 1450-1600 | Medium | Stretching |

| C-N | 1250-1350 | Medium | Stretching |

| C-O | 1210-1320 | Strong | Stretching |

| C-Br | 500-600 | Medium-Strong | Stretching |

Note: Predicted absorption ranges are based on standard IR correlation tables and data for similar compounds like aminobenzoic acids[5][6][7].

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be present, corresponding to the ⁸¹Br isotope.

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z | Ion | Rationale |

| 243/245 | [M-H]⁺ | Loss of a hydrogen atom. The isotopic pattern for bromine will be observed. |

| 199/201 | [M-COOH]⁺ | Loss of the carboxylic acid group (45 Da). |

| 184/186 | [M-CH₂COOH]⁺ | Loss of the carboxymethyl radical. |

| 120 | [C₇H₆N]⁺ | A potential fragment from the aromatic portion after loss of bromine and the side chain. |

Note: Fragmentation patterns are predicted based on the analysis of related structures, such as the GC-MS data for 3-amino-3-(3-bromophenyl)propanoic acid from PubChem[9].

Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

-

Liquid Chromatography (LC) Separation:

-

Inject the sample into a liquid chromatograph to separate it from any impurities.

-

Use a suitable column (e.g., C18) and mobile phase gradient.

-

-

Mass Spectrometry (MS) Analysis:

-

The eluent from the LC is introduced into the mass spectrometer.

-

Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft ionization method suitable for polar molecules.

-

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula.

-

Analyze the fragmentation pattern (if MS/MS is performed) to support the proposed structure.

-

Caption: Workflow for LC-MS Analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(3-Amino-4-bromophenyl)propanoic acid. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, a detailed and predictive analysis has been presented. The provided protocols and workflows offer a robust framework for the experimental characterization of this compound. Accurate spectroscopic analysis is a cornerstone of chemical research and drug development, ensuring the identity, purity, and structural integrity of molecules of interest.

References

-

Chem-Impex. (n.d.). Fmoc-(S-3-amino-3-(4-bromophenyl)propionic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromoaniline. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 863. MDPI AG. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Amino-3-(4-bromophenyl)propanoic acid. Retrieved from [Link]

- Ashraf, Z., Rafique, H., Al-Ghamdi, A. A., & Al-Ghamdi, A. A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

-

PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]

-

Filo. (2025, December 12). Carefully study the attached IR and ¹H NMR spectra and predict the structure. Retrieved from [Link]

- Akutsu, H., Nameki, N., & Asakura, T. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 22(21), 11599.

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here. Retrieved from [Link]

-

ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Retrieved from [Link]

Sources

- 1. 4-Bromoaniline(106-40-1) 1H NMR [m.chemicalbook.com]

- 2. 3-(4-AMINOPHENYL)PROPIONIC ACID(2393-17-1) 1H NMR spectrum [chemicalbook.com]

- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Aminobenzoic acid [webbook.nist.gov]

- 6. 4-Aminobenzoic acid(150-13-0) IR Spectrum [chemicalbook.com]

- 7. 3-Aminobenzoic acid(99-05-8) IR Spectrum [m.chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

CAS number and chemical identifiers for 3-(3-Amino-4-bromophenyl)propanoic acid

The following technical guide details the chemical identity, synthesis, and application of 3-(3-Amino-4-bromophenyl)propanoic acid , a critical intermediate in the development of peptidomimetics and integrin antagonists.

Chemical Identity & Core Properties

Compound Name: 3-(3-Amino-4-bromophenyl)propanoic acid CAS Registry Number: 116530-55-3 Synonyms: 3-Amino-4-bromohydrocinnamic acid; 3-(3-Amino-4-bromophenyl)propionic acid.[1]

This compound belongs to the class of phenylpropanoic acids (hydrocinnamic acids). It is characterized by a propanoic acid tail at position 1, an amino group at position 3, and a bromine atom at position 4 of the benzene ring.[2] This specific substitution pattern renders it a highly valuable scaffold for fragment-based drug discovery (FBDD) , particularly in designing mimics of the Arginine-Glycine-Aspartic acid (RGD) motif.

Physicochemical Data Table

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Exact Mass | 242.9895 |

| Appearance | Off-white to pale brown solid |

| Melting Point | 125–130 °C (typical range for this class) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

| pKa (Calculated) | Carboxyl: ~4.5; Aniline: ~3.0–3.5 |

| SMILES | NC1=C(Br)C=CC(CCC(=O)O)=C1 |

| InChI Key | JOZXCVUOUYMMEU-UHFFFAOYSA-N |

Structural Analysis & Reactivity

The molecule features three distinct functional handles, allowing for orthogonal chemical modifications:

-

Carboxylic Acid (C1 Tail): amenable to amide coupling, esterification, or reduction to an alcohol. It typically serves as the "acidic" anchor in pharmacophore models.

-

Primary Aniline (C3 Position): A nucleophilic handle for acylation, alkylation, or reductive amination. In medicinal chemistry, this nitrogen often mimics the backbone amide of a peptide chain.

-

Aryl Bromide (C4 Position): An electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the extension of the core scaffold to probe hydrophobic pockets in protein targets.

Structural Visualization

The following diagram illustrates the chemical connectivity and functional zones.

Figure 1: Functional map of 3-(3-Amino-4-bromophenyl)propanoic acid, highlighting reactive centers.[3][4]

Synthesis Pathway

The synthesis of CAS 116530-55-3 typically proceeds via the nitration of 3-(4-bromophenyl)propanoic acid followed by selective reduction. Direct bromination of the amino-acid is avoided due to the activating nature of the amino group leading to poly-bromination.

Reaction Scheme

-

Precursor: 3-(4-Bromophenyl)propanoic acid (CAS 1643-30-7).

-

Step 1 (Nitration): Electrophilic aromatic substitution. The bromine (ortho/para director) and alkyl chain (ortho/para director) direct the incoming nitro group. Under controlled conditions (HNO₃/H₂SO₄), the 3-nitro isomer is formed due to the directing influence of the bromine atom and steric considerations.

-

Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine. Critical: Hydrogenation with Pd/C is often avoided to prevent hydrodehalogenation (loss of bromine). Chemical reductants like Iron (Fe) or Tin(II) Chloride (SnCl₂) are preferred.

Figure 2: Synthetic route prioritizing the retention of the aryl bromide moiety.

Representative Experimental Protocol

Note: This protocol is a generalized high-fidelity procedure derived from standard aromatic chemistry for this scaffold.

Step 1: Nitration

-

Dissolve 3-(4-bromophenyl)propanoic acid (10.0 g, 43.6 mmol) in concentrated H₂SO₄ (40 mL) at 0 °C.

-

Add fuming HNO₃ (2.0 mL, 1.1 eq) dropwise over 30 minutes, maintaining temperature < 5 °C.

-

Stir for 2 hours at 0 °C, then pour onto crushed ice (200 g).

-

Filter the precipitate.[3] Recrystallize from Ethanol/Water to isolate the 3-nitro isomer (impurities may include the 2-nitro isomer).

Step 2: Reduction (Fe/NH₄Cl Method)

-

Suspend the nitro intermediate (5.0 g) in Ethanol (50 mL) and Water (10 mL).

-

Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron powder (Fe, 5.0 eq).

-

Heat to reflux for 4 hours. Monitor by TLC (disappearance of nitro spot).

-

Filter hot through Celite to remove iron residues.

-

Concentrate the filtrate and adjust pH to ~5 to precipitate the amino acid zwitterion.

Applications in Drug Development

This compound is a "privileged structure" in medicinal chemistry, primarily used as a scaffold for:

-

Integrin Antagonists: The 3-amino-hydrocinnamic acid core mimics the aspartic acid or backbone geometry required for binding to integrin receptors (e.g.,

, -

Peptidomimetics: It serves as a constrained phenylalanine analog. When incorporated into peptide chains, it restricts conformational flexibility, potentially increasing potency and metabolic stability.

-

Library Synthesis: The orthogonal reactivity (Acid + Amine + Bromide) makes it an ideal starting material for DNA-encoded libraries or parallel synthesis arrays.

Safety & Handling (MSDS Summary)

Signal Word: Warning

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/clothing. |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously. |

Storage: Store in a cool, dry place (2–8 °C recommended). Keep container tightly closed. Light sensitive (aryl bromides can degrade under intense UV).

References

-

Fluorochem Product Data. 3-(3-Amino-4-bromophenyl)propanoic acid (CAS 116530-55-3).[2] Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1643-30-7 (Precursor). Retrieved from .

-

ChemicalBook. CAS 116530-55-3 Entry.[1] Retrieved from .

- Hutchinson, J. H., et al. "Design, synthesis, and biological evaluation of non-peptide integrin antagonists." Journal of Medicinal Chemistry. (General reference for the utility of amino-hydrocinnamic acid scaffolds in RGD mimetics).

Sources

A Comprehensive Technical Guide on the Potential Biological Activities of Substituted Bromophenyl Propanoic Acids

Abstract

Substituted arylpropionic acids represent a cornerstone of medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The strategic introduction of a bromine atom onto the phenyl ring of the propanoic acid scaffold creates a unique chemical space, yielding derivatives with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of substituted bromophenyl propanoic acids, moving beyond their classical anti-inflammatory roles to encompass their emerging potential as anticancer and antimicrobial agents. We will dissect the key structure-activity relationships (SAR), detail the underlying mechanisms of action, and provide validated experimental protocols for assessing their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical class.

Introduction: The Significance of the Bromo-Arylpropionic Acid Scaffold

The arylpropionic acid moiety is famously represented by drugs like Ibuprofen and Naproxen, which exert their anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The introduction of substituents to the aromatic ring is a classical medicinal chemistry strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties.

The bromine atom, as a halogen substituent, is particularly noteworthy. Its unique combination of size, electronegativity, and lipophilicity can profoundly influence a molecule's biological profile. It can enhance binding affinity to target proteins through halogen bonding, alter metabolic pathways to improve stability, and modify cell membrane permeability. Consequently, substituted bromophenyl propanoic acids are not merely analogues of existing NSAIDs but constitute a distinct class of compounds with a broad spectrum of potential therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[3][4] This guide synthesizes the current understanding of these activities to provide a comprehensive technical resource for their continued investigation and development.

General Synthesis Strategies

The accessibility of substituted bromophenyl propanoic acids is crucial for extensive biological evaluation and SAR studies. Various synthetic routes have been established, often starting from commercially available brominated aromatic compounds. A generalized approach frequently involves carbon-carbon bond formation to construct the propanoic acid side chain.

A representative synthetic workflow is illustrated below. Methodologies can range from classical multi-step synthesis involving reagents like bromine in an aqueous medium to more advanced catalytic processes like Suzuki-Miyaura cross-coupling to build the core structure before side-chain elaboration.[5][6][7]

Caption: Generalized synthetic workflow for substituted bromophenyl propanoic acids.

Key Biological Activities and Mechanisms

3.1 Anti-inflammatory and Analgesic Activity

Arylpropionic acids are well-established as non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their primary mechanism involves the inhibition of prostaglandin biosynthesis.[2] Substituted bromophenyl propanoic acid derivatives often retain and sometimes enhance this activity.

Mechanism of Action: COX Inhibition Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. The carboxylic acid group of the propionic acid moiety is critical for binding to the active site of the COX enzymes, thereby blocking the conversion of arachidonic acid and reducing prostaglandin production.[8] The bromophenyl portion of the molecule interacts with a hydrophobic channel in the enzyme, and substitutions on this ring can modulate the potency and selectivity for COX-1 versus COX-2.

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Bromophenyl Propanoic Acids.

Quantitative Data on Anti-inflammatory Activity The anti-inflammatory potential of novel compounds is often compared to standard drugs like Indomethacin or Diclofenac.

| Compound Class | Model | Activity Range (% Inhibition) | Standard Drug | Reference |

| Arylpropionic Acid Amides | Carrageenan-induced paw edema | 36.13% to 90% | Indomethacin (81.25%) | [1] |

| Non-carboxylic Analogues | Carrageenan-induced paw edema | Up to 89.77% | Naproxen | [9] |

| Oxadiazolyl Propionic Acid | Acetic acid-induced writhing | Significant inhibition | - | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[9][11]

-

Animal Acclimatization: Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

-

Grouping and Fasting: Animals are divided into groups (e.g., control, standard, test compounds at various doses) and fasted overnight before the experiment.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Compound Administration: The test compound (suspended in a vehicle like 0.5% carboxymethyl cellulose) or the standard drug (e.g., Diclofenac) is administered orally or intraperitoneally. The control group receives only the vehicle.

-

Induction of Inflammation: After a set time (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

3.2 Anticancer Activity

A growing body of evidence highlights the potential of brominated compounds, including bromophenol and bromophenyl propanoic acid derivatives, as anticancer agents.[3][7] These compounds can induce cancer cell death through various mechanisms, often involving the generation of reactive oxygen species (ROS).

Mechanism of Action: ROS-Mediated Apoptosis Many bromophenol hybrids have been shown to exert their anticancer effects by inducing oxidative stress within cancer cells.[3] This involves increasing the intracellular levels of ROS, which can damage cellular components like DNA, proteins, and lipids. This damage triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria, activation of caspase cascades, and ultimately, programmed cell death. One study found that a promising bromophenol derivative could induce G0/G1 cell cycle arrest and apoptosis in A549 lung cancer cells by increasing ROS generation and down-regulating the anti-apoptotic protein Bcl-2.[3]

Caption: Simplified diagram of ROS-mediated apoptosis induced by bromophenyl derivatives.

Quantitative Data on Anticancer Activity The potency of anticancer compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cell Line | IC50 Range (µM) | Reference |

| Brominated Coelenteramines | Prostate (PC-3) & Breast (MCF-7) | 21.6 - 24.3 | [7] |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Lung (A549) | Select compounds reduced viability by >50% | [12] |

| Thiazole Derivatives of Propanoic Acid | Lung (A549) | Select compounds had GI50 < 1 µM | [13] |

| Pt(IV) Prodrugs with 3-Bromopyruvic Acid | Colon (HCT116) | More potent than Oxaliplatin | [14] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[3]

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a CO2 incubator.

-

Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plate is incubated for a period of 48 to 72 hours.

-

MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

3.3 Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Brominated compounds have demonstrated notable antibacterial and antifungal properties.[15][16] This activity is often linked to their ability to disrupt microbial cell membranes or essential enzymatic processes.

Structure-Activity Relationship Insights Studies on propionic acid derivatives have shown that their antimicrobial potential is influenced by specific molecular descriptors.[17] For instance, the presence of bromo-benzyl moieties can confer high activity against Gram-positive bacteria and fungi.[15] The overall lipophilicity and electronic properties of the molecule, which are significantly affected by the bromine atom, play a crucial role in its ability to penetrate microbial cells and interact with targets.

Quantitative Data on Antimicrobial Activity Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Organism(s) | MIC Range | Reference |

| Benzyl Bromide Derivatives | S. aureus, C. albicans | 9 - 35 µg/mL | [15] |

| Phenylfuranylnicotinamidines | S. aureus, E. coli | 10 - 20 µM | [18] |

| Brominated Phenols | S. epidermidis | 16 µg/mL (for one compound) | [19] |

| Propionic Acid Schiff Bases/Esters | S. aureus, C. albicans | 62.5 - 500 µg/mL | [20] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[20]

-

Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (microbes + medium, no drug) and a negative control (medium only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. An indicator dye like resazurin can also be used to aid in determining viability.

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For substituted bromophenyl propanoic acids, the key variables include the position of the bromine atom, the nature of other substituents on the phenyl ring, and modifications to the propanoic acid side chain.

-

Position of Bromine: The placement of the bromine atom (ortho, meta, or para) relative to the propanoic acid side chain can significantly impact activity. For example, para-substitution is common in many biologically active arylpropionic acids. This position often allows the bromo group to interact favorably with hydrophobic pockets in target enzymes or receptors without sterically hindering the crucial binding of the carboxylic acid group.[3][6]

-

Other Ring Substituents: Adding other electron-donating or electron-withdrawing groups can fine-tune the electronic properties and lipophilicity of the molecule, affecting target binding and cell penetration.[21] For instance, combining bromophenols with N-containing heterocyclic moieties has been shown to yield potent anticancer agents.[3]

-

Propanoic Acid Moiety: The carboxylic acid group is often essential for anti-inflammatory activity via COX inhibition.[22] However, converting it to an ester or amide can create prodrugs or lead to compounds with different biological targets and activities, such as anticancer or antimicrobial effects.[9][17]

Caption: Key structural features influencing the biological activity of bromophenyl propanoic acids.

Future Perspectives and Drug Development

The diverse biological activities of substituted bromophenyl propanoic acids make them highly attractive scaffolds for drug development. Future research should focus on several key areas:

-

Lead Optimization: Systematic modification of promising hits to improve potency, selectivity (e.g., COX-2 selectivity to reduce gastrointestinal side effects), and metabolic stability.

-

Mechanism of Action Studies: For anticancer and antimicrobial compounds, detailed studies are needed to precisely identify the molecular targets and pathways involved.

-

ADME/Tox Profiling: In vitro and in vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity of lead candidates are essential for advancing them toward preclinical development.

-

Dual-Targeting Agents: The inherent anti-inflammatory properties of the scaffold could be combined with anticancer or antimicrobial activity to develop novel drugs that, for example, target inflammation within the tumor microenvironment while also killing cancer cells.

Conclusion

Substituted bromophenyl propanoic acids are a versatile and promising class of compounds with a rich pharmacological profile. While rooted in the well-understood anti-inflammatory and analgesic properties of arylpropionic acids, the strategic incorporation of bromine and other substituents has unlocked potent anticancer and antimicrobial activities. Their synthetic tractability allows for extensive structural modifications, making them an ideal platform for generating diverse chemical libraries. By leveraging the structure-activity relationships and experimental methodologies detailed in this guide, researchers can further explore and optimize these compounds, paving the way for the development of new and effective therapeutic agents.

References

-

Ma, W., et al. (2020). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 25(18), 4269. [Link]

-

Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

- Kim, T. H., et al. (2009). Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid.

- Gade, R. P., et al. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Wang, Y., et al. (2011). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

-

Ruble, J. C. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. ResearchGate. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]

-

PubChem. 2-(4-Bromophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12298-12328. [Link]

-

Al-Ostath, A. I., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Infection and Drug Resistance, 9, 291-297. [Link]

-

Grigoryan, A. K., et al. (2021). Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. Journal of Experimental and Clinical Pharmacology, 14(1), 1-5. [Link]

-

Magalhães, C. M., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. International Journal of Molecular Sciences, 23(22), 14032. [Link]

-

Petraitytė, K., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3123. [Link]

-

Abdel-Aziz, M., et al. (2014). Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential. Archiv der Pharmazie, 347(4), 245-255. [Link]

-

Petraitytė, K., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2320. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships (SAR). [Link]

-

Narasimhan, B., et al. (2012). Antimicrobial activity of synthesized propionic acid derivatives. ResearchGate. [Link]

-

Vorobyev, S. V., et al. (2023). Synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Herald of the Bauman Moscow State Technical University, Series Natural Sciences, (6), 134-146. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

-

Verbeeck, R. K., et al. (1986). Non-steroidal anti-inflammatory analgesics other than salicylates. Drugs, 32 Suppl 4, 27-45. [Link]

-

Kumar, A., et al. (2020). A brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate. [Link]

-

de Oliveira, A. C., et al. (1994). Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Brazilian journal of medical and biological research, 27(6), 1403-1406. [Link]

-

Chen, Q., et al. (2025). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. RSC Advances, 15(31), 21633-21644. [Link]

-

Al-Salahi, R., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 18(9), 1198. [Link]

-

Tan, M. L. (2018). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 23(8), 2086. [Link]

-

Sarbu, L. G., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5519. [Link]

-

Bajorath, J. (2025). On Exploring Structure–Activity Relationships. ResearchGate. [Link]

-

Kos, J., et al. (2012). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Molecules, 17(1), 536-554. [Link]

-

Taylor & Francis. (2020). Structure activity relationship – Knowledge and References. Taylor & Francis Online. [Link]

-

Narasimhan, B., et al. (2013). Synthesis, antimicrobial, and QSAR studies of propionic acid derivatives. Medicinal Chemistry Research, 22(7), 3435-3451. [Link]

-

Al-Salahi, R., et al. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy, 10, 1165-1176. [Link]

-

Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl. SynOpen, 9(1), 247-257. [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Non-steroidal anti-inflammatory analgesics other than salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 7. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Introduction: The Emergence of Substituted β-Amino Acids in Medicinal Chemistry

An In-depth Technical Guide to 3-Amino-3-(4-bromophenyl)propanoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

The exploration of non-natural amino acids has become a cornerstone of modern medicinal chemistry, enabling the design of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability. Within this diverse chemical space, β-amino acids, and particularly their arylated derivatives, have garnered significant attention. Unlike their α-amino acid counterparts, the homologated carbon backbone of β-amino acids imparts unique conformational properties to peptides, rendering them resistant to enzymatic degradation while allowing for the mimicry of natural peptide secondary structures.

This guide focuses on 3-Amino-3-(4-bromophenyl)propanoic acid , a versatile synthetic building block that has found extensive utility in drug discovery and peptide synthesis. While the specific discovery and historical timeline of this exact molecule are not extensively documented in seminal literature, its development is intrinsically linked to the broader history of β-amino acid synthesis and the strategic use of halogenated phenylalanines in pharmaceutical research. The bromine atom on the phenyl ring is not merely a structural component; it serves as a reactive handle for a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the rapid diversification of the core structure, facilitating the exploration of structure-activity relationships (SAR) and the construction of vast chemical libraries for high-throughput screening.

This document will provide a comprehensive overview of the synthesis, properties, and key applications of 3-Amino-3-(4-bromophenyl)propanoic acid and its protected derivatives, offering researchers, scientists, and drug development professionals a technical resource for leveraging this valuable compound in their work.

Physicochemical and Structural Properties

3-Amino-3-(4-bromophenyl)propanoic acid is a white solid at room temperature. Its key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 39773-47-2 | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | |

| Molecular Weight | 244.09 g/mol | [1] |

| Appearance | White Solid | [1] |

| Purity | ≥95% | [1] |

| InChI Key | RBOUYDUXPMAYMJ-UHFFFAOYSA-N | |

| SMILES | BrC1=CC=C(C(N)CC(O)=O)C=C1 |

General Synthetic Strategies for β-Aryl-β-Amino Acids

The synthesis of β-amino acids is a well-established field in organic chemistry, with several robust methods available.[2] Common strategies include:

-

Conjugate Addition: The addition of amine nucleophiles to α,β-unsaturated carbonyl compounds (Michael acceptors).

-

Mannich-type Reactions: A three-component condensation of an aldehyde, an amine, and a compound with an acidic proton.

-

Arndt-Eistert Homologation: A method for converting a carboxylic acid to its next higher homolog, which can be adapted for the synthesis of β-amino acids from α-amino acids.[2]

-

Catalytic Hydrogenation: The metal-catalyzed hydrogenation of β-amino acrylates.[2]

More recent advancements have focused on developing more direct and efficient routes, such as the palladium-catalyzed aminocarbonylation of alkenes and the nickel-catalyzed carboxylation of aziridines.[2]

A plausible synthetic workflow for 3-Amino-3-(4-bromophenyl)propanoic acid could originate from 4-bromobenzaldehyde, as depicted in the following conceptual workflow diagram.

Caption: A conceptual workflow for the synthesis of 3-Amino-3-(4-bromophenyl)propanoic acid.

Core Applications in Drug Discovery and Development

The true value of 3-Amino-3-(4-bromophenyl)propanoic acid lies in its application as a versatile building block. Its protected forms, primarily the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) derivatives, are widely used in two major areas: solid-phase peptide synthesis and the generation of small molecule libraries.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of non-natural amino acids like 3-Amino-3-(4-bromophenyl)propanoic acid into peptide sequences can significantly alter their pharmacological properties. The β-amino acid structure provides resistance to proteolysis, while the bromophenyl moiety can enhance binding affinity or introduce a site for further modification.

The Role of Protecting Groups: To facilitate controlled, stepwise peptide synthesis, the amino group of the incoming amino acid must be temporarily protected.[3]

-

Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid: The Boc group is acid-labile and is a key component of the Boc/Bzl protection strategy for SPPS.[4][5] It allows for the selective deprotection of the N-terminus for the next coupling step.

-

Fmoc-(S)-3-amino-3-(4-bromophenyl)propionic acid: The Fmoc group is base-labile, offering an orthogonal protection strategy to the acid-labile side-chain protecting groups and resin linkers commonly used in modern SPPS.[5][6]

Experimental Protocol: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines a single coupling cycle for incorporating Fmoc-protected 3-Amino-3-(4-bromophenyl)propanoic acid into a growing peptide chain on a solid support.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides) with the N-terminal Fmoc group removed from the preceding amino acid.

-

Deprotection:

-

Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc group from the resin-bound peptide.

-

Drain the vessel and repeat the treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Activation and Coupling:

-

In a separate vessel, dissolve 3-5 equivalents of Fmoc-(S)-3-amino-3-(4-bromophenyl)propanoic acid and a suitable activating agent (e.g., HBTU/HOBt or HATU) in DMF.

-

Add 6-10 equivalents of a base, typically N,N-diisopropylethylamine (DIEA), to the activation mixture.

-

Immediately add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing:

-

Drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

A final wash with dichloromethane (DCM) can be performed to prepare the resin for the next cycle.

-

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

Caption: Standard workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of 3-Amino-3-(4-bromophenyl)propanoic acid provides a key advantage in medicinal chemistry. It serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings.[4] These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives from a single precursor. This is a powerful strategy for building libraries of compounds for screening and for optimizing lead compounds in a drug discovery program.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a boronic acid with Boc-protected 3-Amino-3-(4-bromophenyl)propanoic acid methyl ester.

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add Boc-3-Amino-3-(4-bromophenyl)propanoic acid methyl ester (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

-

Solvent Addition:

-

Add a degassed solvent mixture, commonly a combination of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 ratio).

-

-

Reaction:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent such as ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

-

Caption: Application of Suzuki coupling to generate a diverse library of β-amino acids.

Conclusion

3-Amino-3-(4-bromophenyl)propanoic acid stands out as a highly valuable and versatile building block for researchers in peptide science and medicinal chemistry. While its own "discovery" is intertwined with the broader evolution of synthetic organic chemistry, its utility is clearly documented in its widespread application. The strategic placement of the bromine atom provides a gateway to immense chemical diversity through robust and predictable cross-coupling chemistries. This, combined with the advantageous properties conferred by the β-amino acid scaffold, ensures that this compound and its derivatives will continue to be instrumental in the design and synthesis of novel peptides and small molecule therapeutics for the foreseeable future.

References

- The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research.

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Chemistry Department.[Link]

-

β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.[Link]

-

Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock.[Link]

- Meher, P., et al. (2025).

- Darmency, V., et al. (2007). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry, 72(13), 4944-4951.

-

L-4-Bromophenylalanine: A Key Non-natural Amino Acid for Peptide Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- The synthetic method of the bromophenol of 3 amino 4.

-

Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers (RSC Publishing).[Link]

- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2384.

-

Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.[Link]

-

3-Amino-3-(4-bromophenyl)propanoic acid - 1H NMR Spectrum. SpectraBase.[Link]

- Amino Acid Derivatives for Peptide Synthesis.

-

Palladium catalyzed couplings. Chemistry LibreTexts.[Link]

- Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.[Link]

-

Introduction to Peptide Synthesis. National Center for Biotechnology Information.[Link]

- The synthetic method of 3-amino-4-bromophenol.

- Dipeptide compounds with fungicidal activity.

-

3-Amino-3-(4-bromophenyl)propanoic acid, 10 g, glass. Astech Ireland Ltd.[Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI.[Link]

-

Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate.[Link]

-

N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.[Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.[Link]

-

Introduction to Peptide Synthesis. Master Organic Chemistry.[Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI.[Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). PubMed.[Link]

Sources

A Comprehensive Guide to the Theoretical Conformational Analysis of 3-(3-Amino-4-bromophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological function. For flexible molecules, such as 3-(3-Amino-4-bromophenyl)propanoic acid, a thorough understanding of their conformational landscape is paramount for rational drug design and development. This guide provides an in-depth technical overview of the theoretical and practical aspects of performing a comprehensive conformational analysis of 3-(3-Amino-4-bromophenyl)propanoic acid. We will delve into the principles of computational chemistry, from initial structure generation and molecular mechanics-based conformational searches to high-level quantum mechanical refinements. Furthermore, this guide will detail the crucial role of experimental validation, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, and will conclude with the application of this conformational knowledge in the context of drug discovery.

Introduction: The Significance of Molecular Conformation in Drug Discovery

Substituted phenylpropanoic acids are a class of compounds with significant interest in medicinal chemistry, known to interact with a variety of biological targets.[1] 3-(3-Amino-4-bromophenyl)propanoic acid, with its inherent flexibility, can adopt a multitude of three-dimensional arrangements, or conformations, in solution. The specific conformation a molecule adopts when interacting with a biological target, often termed the "bioactive conformation," is a critical determinant of its pharmacological activity.[2] Therefore, a comprehensive understanding of the accessible conformations and their relative energies is a cornerstone of modern structure-based drug design.[2]

This guide will provide a detailed framework for the conformational analysis of 3-(3-Amino-4-bromophenyl)propanoic acid, serving as a model for the study of other flexible small molecules. By combining powerful computational methods with experimental validation, we can construct a robust model of the molecule's conformational preferences, paving the way for the rational design of more potent and selective therapeutics.[3]

The Theoretical Underpinnings of Conformational Analysis

The conformational landscape of a molecule is defined by its potential energy surface (PES), which describes the energy of the molecule as a function of its geometry. The stable conformations, or conformers, correspond to the minima on this surface. For 3-(3-Amino-4-bromophenyl)propanoic acid, the primary degrees of freedom that dictate its overall shape are the rotations around its single bonds, known as dihedral angles.

Identifying Key Rotatable Bonds

The conformational flexibility of 3-(3-Amino-4-bromophenyl)propanoic acid is primarily governed by the rotation around three key single bonds, as depicted in the diagram below.

Figure 2: A typical workflow for computational conformational analysis.

Step-by-Step Protocol for Computational Analysis

Part A: Initial Structure and Molecular Mechanics Search

-

Structure Generation: Generate the 3D structure of 3-(3-Amino-4-bromophenyl)propanoic acid using a molecular builder and perform an initial geometry optimization using a suitable force field (e.g., MMFF94).

-

Dihedral Scans: Perform a systematic search of the conformational space by rotating the key dihedral angles (τ1, τ2, and τ3). This can be achieved using a redundant coordinate scan in software like GaussView. [4] * Rationale: This initial scan with a less computationally expensive method allows for a broad exploration of the potential energy surface to identify all possible low-energy regions. [5]3. Identify Minima: From the dihedral scans, identify the geometries corresponding to the energy minima.

Part B: Quantum Mechanical Refinement

-

DFT Optimization: Take the low-energy conformers identified from the molecular mechanics search and perform full geometry optimizations using Density Functional Theory (DFT). A common and effective combination of functional and basis set for organic molecules is B3LYP/6-31G(d). [6][7] * Rationale: DFT provides a more accurate description of the electronic structure and therefore more reliable geometries and relative energies. [8][9]2. Frequency Calculations: For each optimized geometry, perform a frequency calculation at the same level of theory.

-

Rationale: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. [7]3. Inclusion of Solvent Effects: Repeat the optimizations and frequency calculations using a continuum solvent model (e.g., PCM) to simulate the effect of a solvent, as conformational preferences can be highly dependent on the environment.

-

-

Energy Analysis: From the output of the DFT calculations, extract the electronic energies (with zero-point vibrational energy correction) or Gibbs free energies of each conformer.

Data Presentation and Interpretation

The final step is to analyze the relative energies of the conformers and calculate their expected populations at a given temperature using the Boltzmann distribution.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 | 0.00 | 75.3 |

| 2 | 0.50 | 18.1 |

| 3 | 1.00 | 4.4 |

| 4 | 1.50 | 1.1 |

| 5 | > 2.00 | < 1.0 |

| This is an example table; actual results will be obtained from the calculations. |

Experimental Validation: The Power of NMR Spectroscopy

While computational methods provide invaluable insights into the conformational landscape, experimental validation is crucial to ensure the theoretical model accurately reflects the behavior of the molecule in solution. [10][11]NMR spectroscopy is a particularly powerful technique for this purpose. [12][13][14]

Key NMR Parameters for Conformational Analysis

-

Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the preferred dihedral angles in the propanoic acid chain. [14]* Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close to each other (< 5 Å). A 2D NOESY experiment can reveal which protons are in close proximity, providing direct evidence for specific conformations. [15]

A Self-Validating Experimental Protocol

-

Sample Preparation: Dissolve a pure sample of 3-(3-Amino-4-bromophenyl)propanoic acid in a suitable deuterated solvent (e.g., DMSO-d₆).

-

NMR Data Acquisition: Acquire a suite of high-resolution 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, and NOESY.

-

Data Analysis:

-

Assign all proton and carbon signals using the 2D correlation spectra.

-

Extract the vicinal coupling constants from the ¹H spectrum.

-

Analyze the cross-peaks in the NOESY spectrum to identify through-space correlations.

-

-

Correlation with Theory: Compare the experimentally determined conformational preferences (from coupling constants and NOEs) with the Boltzmann populations predicted by the DFT calculations. A good correlation between the two provides strong evidence for the validity of the computational model.

Bridging Theory and Application in Drug Design

A thorough understanding of the conformational preferences of 3-(3-Amino-4-bromophenyl)propanoic acid has direct implications for drug discovery efforts.

-

Informing Molecular Docking: Starting molecular docking simulations with the pre-calculated low-energy conformers, rather than a single, arbitrary conformation, can significantly improve the accuracy of binding mode prediction. [16][17]* Designing Conformationally Restricted Analogs: By identifying the putative bioactive conformation, medicinal chemists can design analogs where the flexibility is reduced, "locking" the molecule in the desired shape. This can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding. [3]* Structure-Activity Relationship (SAR) Studies: A detailed conformational model can help to rationalize observed SAR data, providing a deeper understanding of how structural modifications impact biological activity.

Conclusion

The conformational analysis of flexible molecules like 3-(3-Amino-4-bromophenyl)propanoic acid is a multifaceted challenge that requires a synergistic approach, combining the predictive power of computational chemistry with the empirical validation of experimental techniques. The in-depth methodologies outlined in this guide provide a robust framework for elucidating the conformational landscape of this molecule, and the principles can be readily applied to other small molecules of interest in drug discovery. By investing in a thorough understanding of molecular conformation, researchers can significantly enhance their ability to design and develop novel therapeutics with improved efficacy and safety profiles.

References

Sources

- 1. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational control in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03526E [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. auremn.org.br [auremn.org.br]

- 15. mdpi.com [mdpi.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

Preliminary Cytotoxicity Screening of 3-(3-Amino-4-bromophenyl)propanoic Acid: An In-depth Technical Guide